molecular formula C10H16Si B13717841 Dimethyl(2-phenylethyl)silane

Dimethyl(2-phenylethyl)silane

Cat. No.: B13717841
M. Wt: 164.32 g/mol
InChI Key: RNNGWAAYFGGBOL-UHFFFAOYSA-N
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Description

Dimethyl(2-phenylethyl)silane is an organosilicon compound with the general structure (CH₃)₂Si-CH₂CH₂C₆H₅. These compounds are characterized by a silicon atom bonded to two methyl groups, a 2-phenylethyl group, and a fourth variable substituent (e.g., Cl, N(CH₃)₂, or OCH₃), which dictates their reactivity and applications .

Properties

IUPAC Name

dimethyl(2-phenylethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNGWAAYFGGBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)CCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(2-phenylethyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorodimethylsilane with 2-phenylethylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:

ClSi(CH3)2+C6H5CH2CH2MgBr(CH3)2SiCH2CH2C6H5+MgBrCl\text{ClSi(CH}_3\text{)}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{MgBr} \rightarrow \text{(CH}_3\text{)}_2\text{SiCH}_2\text{CH}_2\text{C}_6\text{H}_5 + \text{MgBrCl} ClSi(CH3​)2​+C6​H5​CH2​CH2​MgBr→(CH3​)2​SiCH2​CH2​C6​H5​+MgBrCl

Industrial Production Methods

In an industrial setting, the production of dimethyl(2-phenylethyl)silane may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-phenylethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert it to simpler silanes.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the methyl or phenylethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Dimethyl(2-phenylethyl)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism by which dimethyl(2-phenylethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The pathways involved often include nucleophilic attack on the silicon atom, leading to the formation of new bonds and the release of by-products.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table compares key structural and physical properties of dimethyl(2-phenylethyl)silane derivatives:

Table 1: Structural and Physical Properties of Analogous Silanes

Compound Name Molecular Formula Substituents on Silicon Molecular Weight Key Physical Properties
Chlorodimethylphenethylsilane C₁₀H₁₅ClSi Cl, 2 CH₃, CH₂CH₂C₆H₅ 198.77 g/mol Liquid; used in organosilicon synthesis
Phenethyldimethyl(dimethylamino)silane C₁₂H₂₁NSi N(CH₃)₂, 2 CH₃, CH₂CH₂C₆H₅ 207.39 g/mol Potential pharmacological agent
Trimethoxy(2-phenylethyl)silane C₁₁H₁₈O₃Si 3 OCH₃, CH₂CH₂C₆H₅ 238.35 g/mol Coupling agent in polymers
Diphenylsilane C₁₂H₁₂Si 2 C₆H₅, 2 H 184.31 g/mol Reference in spectroscopic studies
Chlorodimethylphenethylsilane
  • Reactivity: The chlorine substituent enhances electrophilicity, making it reactive toward nucleophiles (e.g., hydrolysis to silanols).
  • Applications : Acts as a precursor for synthesizing silicone polymers and functionalized silanes .
Phenethyldimethyl(dimethylamino)silane
  • Reactivity: The dimethylamino group facilitates coordination with metals or acids, useful in catalysis.
  • Applications : Explored in pharmacological contexts due to structural similarity to bioactive silanes .
Trimethoxy(2-phenylethyl)silane
  • Reactivity : Methoxy groups enable hydrolysis to form siloxane networks, critical in surface modification.
  • Applications : Enhances silica-rubber compatibility in tire manufacturing, improving mechanical properties .

Research Findings

Table 2: Key Research Insights on Silane Derivatives

Compound Type Key Findings Application Area Reference
Chlorodimethylphenethylsilane Intermediate in synthesizing fluorinated allylsilanes with NMR-confirmed structures Organic synthesis
Silane coupling agents (e.g., TESPT) Lower silane loadings (1–3 phr) in rubber improve crosslinking density and reduce curing time Polymer vulcanization
Aliphatic silanes Demonstrated cholesterol-lowering (20–30% reduction) and vasodilating effects in vivo Pharmacology
Difluoroallyl dimethyl(phenyl)silane ¹H/¹⁹F NMR data (δ = 4.72–5.10 ppm for allylic protons) aid structural analysis Spectroscopy

Comparative Analysis of Functional Substituents

  • Chlorine vs. Methoxy Groups : Chlorine increases reactivity toward hydrolysis, whereas methoxy groups promote polymer network formation.
  • Dimethylamino vs. Phenyl Groups: The dimethylamino group introduces basicity, enabling pH-responsive behavior, while phenyl groups enhance thermal stability .
  • Impact on Vulcanization : Silanes with bulky substituents (e.g., phenethyl) reduce curative absorption in silica-filled rubber, optimizing crosslinking at lower loadings .

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